3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione: is a chemical compound with the following IUPAC name: 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}propanoic acid . Its molecular formula is C₁₆H₂₀N₄O₂S₂ with a molecular weight of approximately 364.49 g/mol . This compound belongs to the pyrrolidine family and exhibits interesting properties.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the assembly of its constituent parts. While specific methods may vary, a common approach includes the condensation of appropriate precursors under controlled conditions. Detailed step-by-step procedures are available in scientific literature.
Industrial Production: Industrial-scale production typically involves optimization of the synthetic route for efficiency, yield, and cost-effectiveness. Manufacturers may employ batch or continuous processes, ensuring consistent quality.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can yield derivatives with different functional groups.
Substitution: Substituents on the pyrrolidine ring can be replaced by other groups.
Addition: The compound may participate in addition reactions with electrophiles or nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, halides) and appropriate solvents.
Addition: Electrophiles (e.g., alkyl halides, carbonyl compounds).
Major Products: The specific products formed depend on reaction conditions and substituents. Detailed studies are essential to identify intermediates and final products.
Scientific Research Applications
This compound finds applications across disciplines:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications (e.g., anticonvulsant activity ).
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While unique, it shares features with related pyrrolidine derivatives. Notable similar compounds include 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxypent-3-en-2-one .
Properties
Molecular Formula |
C17H17N3O2S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(3-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H17N3O2S/c1-10-5-4-6-13(7-10)20-15(21)9-14(16(20)22)23-17-18-11(2)8-12(3)19-17/h4-8,14H,9H2,1-3H3 |
InChI Key |
QCEZRVOZFVYGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
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